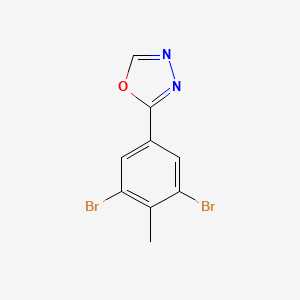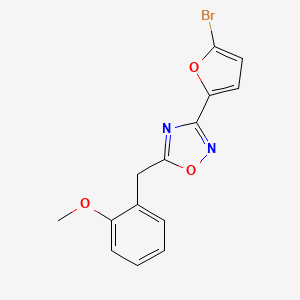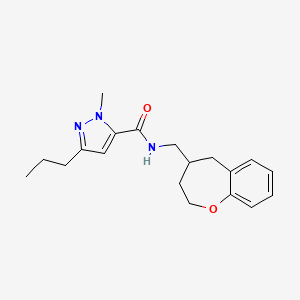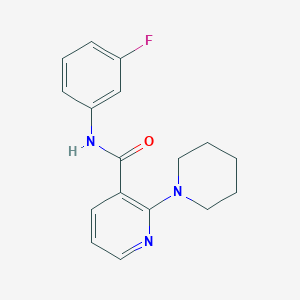![molecular formula C15H12O4 B5544925 8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5544925.png)
8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one
Vue d'ensemble
Description
8-Acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one is a chemical compound belonging to the class of organic compounds known as furochromenones. These compounds are characterized by a fused furan and chromenone structure and exhibit diverse biological activities.
Synthesis Analysis
The synthesis of related furochromenone structures often involves multi-component reactions, as described by Zhou et al. (2013), where they developed an efficient synthesis of 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones via a four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate (Zhou et al., 2013).
Molecular Structure Analysis
The molecular structure of furochromenone derivatives has been studied using various spectroscopic techniques. Swarnalatha et al. (2015) carried out experimental and theoretical investigations on the structure, electronic, and vibrational characteristics of 9-methoxy-2H-furo[3,2-g]chromen-2-one, using techniques such as FT-IR and FT-Raman spectroscopy, along with DFT calculations (Swarnalatha et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of similar compounds has been explored in studies like that by Ali et al. (2020), who synthesized a novel 3-chloro derivative and investigated its reactivity with mono- and di-nitrogen nucleophiles, producing various novel compounds (Ali et al., 2020).
Physical Properties Analysis
The physical properties of furochromenone derivatives, including polymorphism, have been studied by Ghouili et al. (2015). They described a new polymorph of 3-acetyl-4-hydroxy-2H-chromen-2-one, noting strong intramolecular hydrogen bonds and weak intermolecular interactions, which play a crucial role in the stability and physical properties of these compounds (Ghouili et al., 2015).
Chemical Properties Analysis
In terms of chemical properties, the esterification reactions of furochromenones have been studied by Sun et al. (2008), who explored the reactions of 9-(hydroxyimino)-4-methyl-8,9-dihydrofuro[2,3-h]chromen-2-one with acid chlorides, leading to various oxime-esters and other products (Sun et al., 2008).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Conventional and Microwave-Assisted Syntheses: Derivatives of coumarin and angelicin, including compounds structurally related to 8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one, have been synthesized using both conventional and microwave-assisted methods. Their solid structures were analyzed using NMR spectroscopy, with certain derivatives showing potential anticancer activity in vitro (Hejchman et al., 2011).
Chemical Reactivity and Derivatives
- Novel Derivatives Synthesis: Research has been conducted on the synthesis of novel derivatives from similar compounds, investigating their chemical reactivity and potential to produce new chemical structures (Ali et al., 2020).
- Multicomponent Condensation: A new approach has been developed for the synthesis of compounds with structural similarities, utilizing multicomponent condensation processes (Lichitsky et al., 2021).
Potential Anticancer Activity
- Anticancer Screening: Compounds structurally related to 8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one have been evaluated for potential anticancer activity, showing promising sensitivity in leukemia, non-small-cell lung, and renal cancer lines (Hejchman et al., 2011).
Antibacterial and α-Glucosidase Inhibitory Activity
- Bioactivity Evaluation: New polycyclic phenol derivatives, including compounds related to 8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one, have shown antibacterial activity against certain Gram-positive strains and in vitro α-glucosidase inhibitory activity (Liu et al., 2022).
Orientations Futures
The future directions for research on 8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one could include further investigation of its synthesis methods, especially under green conditions . Additionally, more research could be done to investigate its biological properties and potential applications in medicine .
Propriétés
IUPAC Name |
8-acetyl-4,9-dimethylfuro[2,3-h]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-7-6-12(17)19-15-10(7)4-5-11-13(15)8(2)14(18-11)9(3)16/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXGIVMJARVUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5544848.png)
![3-amino-5-chloro-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544852.png)

![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5544865.png)
![2-[3-(3-pyridinylamino)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5544869.png)


![2-[4-(diethylamino)-2-quinazolinyl]phenol](/img/structure/B5544903.png)

![5-(2-methylphenyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544911.png)
![3-(2-chloro-6-fluorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5544915.png)


![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5544943.png)